

Ethyl 7-aminoheptanoate hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 7-aminoheptanoate hydrochloride
Cat. No.:	B144462

[Get Quote](#)

An In-depth Technical Guide to Ethyl 7-aminoheptanoate Hydrochloride

This technical guide provides comprehensive information on **Ethyl 7-aminoheptanoate hydrochloride**, a key intermediate in pharmaceutical and biotechnological research. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its synthetic applications.

Core Compound Data

Ethyl 7-aminoheptanoate hydrochloride is a chemical compound valued for its bifunctional nature, possessing both a primary amine and an ethyl ester group. This structure makes it a versatile building block in organic synthesis.

Property	Value	References
CAS Number	29840-65-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[2] [3] [4] [6]
Molecular Weight	209.71 g/mol	[2] [4] [6]
Alternate Names	7-Aminoheptanoic acid ethyl ester hydrochloride	[2]
Appearance	Off-white to pale red solid	[1]
Storage	Store at 2-8°C in an inert atmosphere	[1]

Experimental Protocols

This section details the methodologies for the synthesis of **Ethyl 7-aminoheptanoate hydrochloride** and its subsequent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This protocol describes the synthesis from 7-aminoheptanoic acid and ethanol, a common and straightforward method.[\[1\]](#)

Materials:

- 7-Aminoheptanoic acid
- Absolute ethanol
- Concentrated hydrochloric acid (or anhydrous hydrogen chloride gas)
- Round bottom flask
- Reflux condenser
- Water bath or heating mantle
- Rotary evaporator

- Anhydrous ether
- Vacuum desiccator

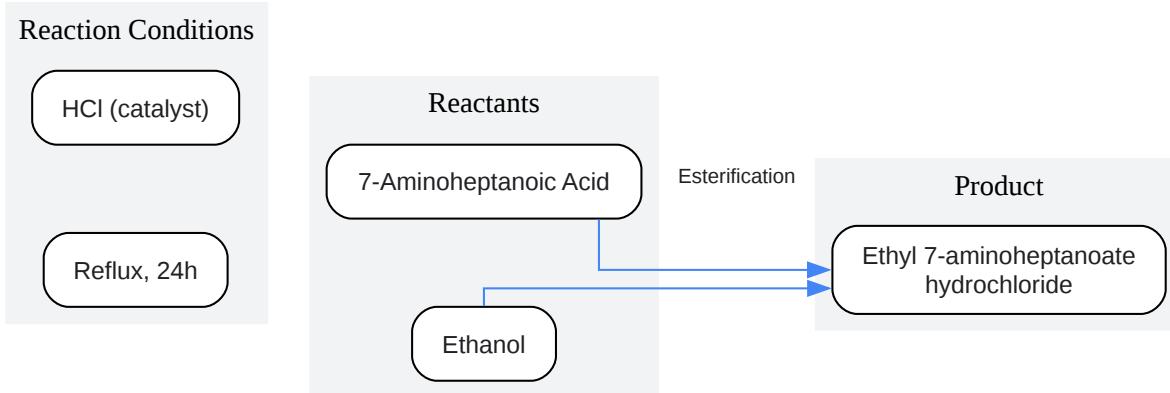
Procedure:

- In a round bottom flask, dissolve 0.01 mol of 7-aminoheptanoic acid in 100 mL of absolute ethanol.
- Carefully add a catalytic amount of concentrated hydrochloric acid to the solution. Alternatively, bubble anhydrous hydrogen chloride gas through the ethanolic solution.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a water bath or heating mantle. Maintain reflux for approximately 24 hours to drive the esterification to completion.^[3]
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Remove the solvent (ethanol) and excess hydrochloric acid under reduced pressure using a rotary evaporator. This will yield the crude **Ethyl 7-aminoheptanoate hydrochloride**.
- For purification, dissolve the crude product in a minimum volume of absolute ethanol.
- Induce recrystallization by the slow addition of anhydrous ether, followed by cooling the mixture to 0°C.
- Collect the precipitated solid by filtration and wash it with anhydrous ether.
- Dry the purified solid product under vacuum in a desiccator.

Ethyl 7-aminoheptanoate hydrochloride serves as a versatile linker in the modular synthesis of PROTACs.^[4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The following workflow outlines the general steps for incorporating an amino-functionalized linker into a PROTAC.

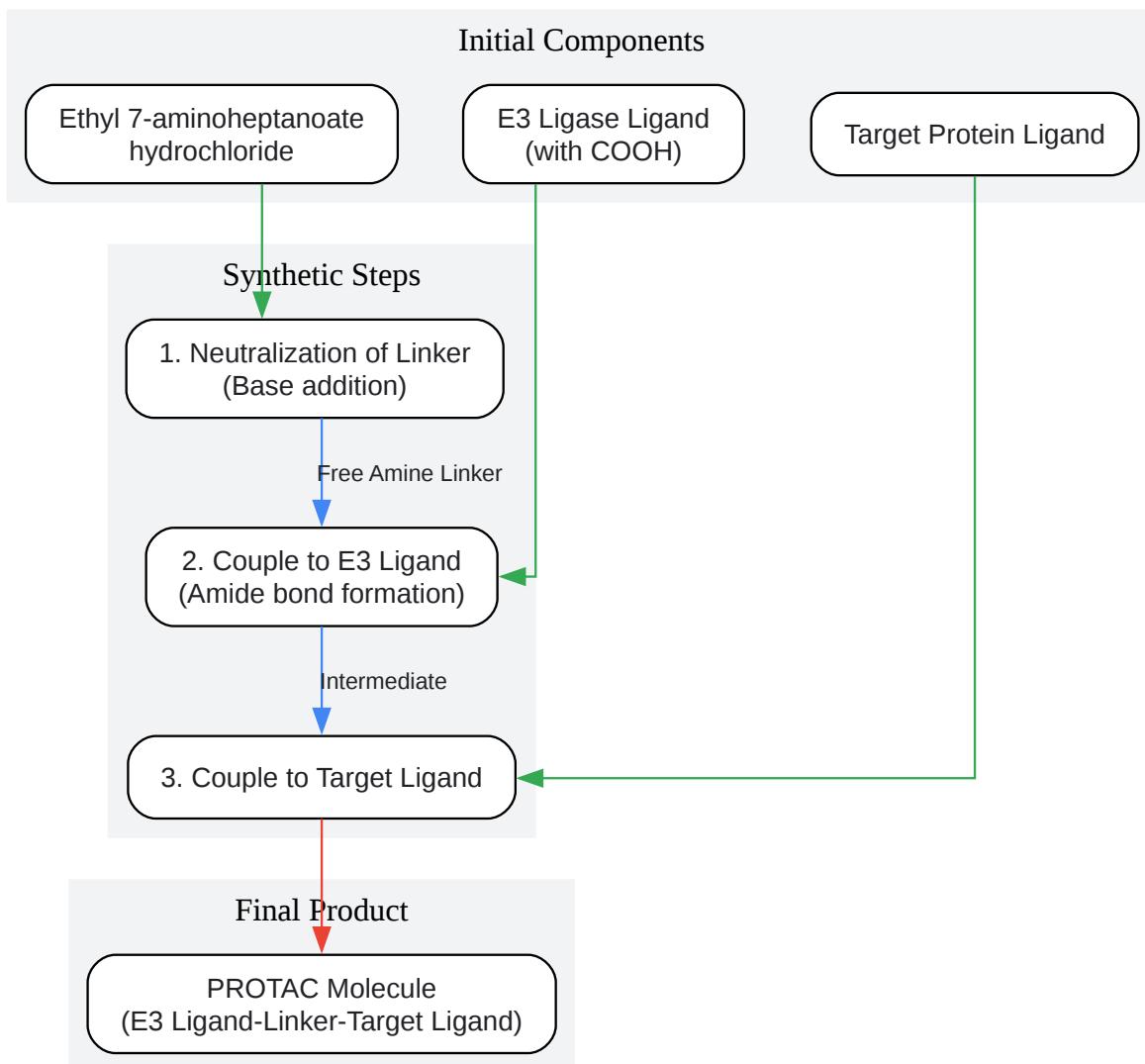
Materials:

- **Ethyl 7-aminoheptanoate hydrochloride**


- E3 Ligase Ligand with a suitable reactive group (e.g., a carboxylic acid)
- Target Protein Ligand with a suitable reactive group
- Coupling reagents (e.g., DCC, HATU)
- Bases (e.g., triethylamine, DIPEA)
- Appropriate anhydrous solvents (e.g., DMF, DCM)
- Purification equipment (e.g., HPLC)

Procedure:

- Neutralization of the Linker: Dissolve **Ethyl 7-aminoheptanoate hydrochloride** (1.0 eq) in an anhydrous solvent such as dichloromethane. Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.
- Coupling to the First Ligand (e.g., E3 Ligase Ligand): In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (1.0 eq) with a coupling reagent. Add the solution of the neutralized linker to the activated E3 ligase ligand. Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
- Purification of the Intermediate: Upon completion, purify the resulting intermediate (E3 Ligase Ligand-Linker conjugate) using appropriate chromatographic techniques.
- Hydrolysis of the Ester (if necessary): The ethyl ester of the linker can be hydrolyzed to a carboxylic acid to enable coupling to the second ligand. This step may not be necessary depending on the synthetic strategy.
- Coupling to the Second Ligand (Target Protein Ligand): Activate the appropriate functional group on the intermediate from step 3 and react it with the target protein ligand to form the final PROTAC molecule.
- Final Purification: Purify the final PROTAC product using preparative HPLC to ensure high purity for biological assays.


Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols section.

[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification for the synthesis of **Ethyl 7-aminoheptanoate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the incorporation of **Ethyl 7-aminoheptanoate hydrochloride** into a PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 2. 7-Amino-heptanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. nbinno.com [nbino.com]
- 5. 7-Aminoheptanoic acid ethyl ester hydrochloride [oakwoodchemical.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 7-aminoheptanoate hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144462#ethyl-7-aminoheptanoate-hydrochloride-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

